Nitrosyl chloride;ruthenium(3+);hydrate

Description

Contextualization within Transition Metal Nitrosyl Complexes

Transition metal nitrosyl complexes are coordination compounds that contain one or more nitric oxide (NO) ligands. The coordination chemistry of nitric oxide has long been a subject of academic interest, focusing on the structure and bonding within these complexes. rsc.org A defining feature of the nitrosyl ligand is its "non-innocent" character, meaning its charge and the oxidation state of the metal are often ambiguous. rsc.org Nitric oxide is a redox-active molecule with an unpaired number of electrons and can bind to a metal center in several electronic forms, commonly denoted as NO+, NO•, and NO-. rsc.org

To address the ambiguity in assigning formal oxidation states, the Enemark-Feltham notation, {M-NO}x, was introduced. rsc.org In this system, 'x' represents the sum of the metal's d-electrons and the electrons in the π* orbitals of the NO ligand. rsc.org This classification provides a convenient and widely accepted method for categorizing nitrosyl complexes. Ruthenium nitrosyls are a prominent class within this group, known for their stability and diverse reactivity. britannica.com The majority of these complexes are classified as {RuNO}6, which can be described as containing a Ru(II) center and an NO+ ligand. nih.govnih.gov

Historical Development of Ruthenium Nitrosyl Complex Research

The study of nitrosyl complexes has a rich history. epa.gov A significant resurgence in coordination chemistry during the 1960s and 1970s led to in-depth investigations of these compounds. epa.govresearchgate.net The application of new spectroscopic and structural techniques during this period was crucial in defining the coordination metrics of nitric oxide to transition metals. epa.govresearchgate.net These studies revealed that, unlike similar diatomic ligands such as CO and CN-, the NO ligand could adopt different geometries. epa.gov

Initially, theoretical models to explain this geometric flexibility were based on semi-empirical molecular orbital calculations in the early 1970s. epa.govresearchgate.net The discovery of nitric oxide's critical roles in biological processes in the 1980s spurred a new wave of research. epa.gov The realization that NO is a key signaling molecule in vasodilation, neurotransmission, and the immune response highlighted the importance of transition metal nitrosyl complexes as models for understanding these biological functions. epa.gov Ruthenium nitrosyl complexes, in particular, have become a central focus in the field of nitrosyl chemistry. scribd.com

Unique Aspects of Ruthenium(III) Nitrosyl Systems

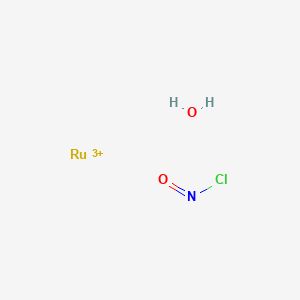

Ruthenium forms coordination complexes in numerous oxidation states, from +2 to +8, and has an extensive and unique series of nitrosyl (NO) complexes. britannica.com Ruthenium(III) nitrosyl systems possess several distinct characteristics. The compound Nitrosyl chloride;ruthenium(3+);hydrate (B1144303), often represented as Ru(NO)Cl3·xH2O, is a key example. funcmater.comamericanelements.com It is a thermally stable, water-soluble ruthenium source. funcmater.comsigmaaldrich.com

A significant feature of many ruthenium nitrosyl complexes is their photoactivity. nih.gov While stable at room temperature, some can release NO upon exposure to light. nih.gov For instance, K2[Ru(NO)(Cl)5] readily releases NO under UV light. nih.gov This photo-induced release of nitric oxide is a focal point of research for potential applications in photodynamic therapy. researchgate.net Furthermore, ruthenium nitrosyl complexes can exhibit photoinduced linkage isomerism, where the NO ligand can switch its coordination mode from the nitrogen atom (Ru-N-O) to the oxygen atom (Ru-O-N) or a side-on configuration (Ru-η2-NO) upon light irradiation. rsc.orgrsc.orgmdpi.com These metastable states have different physical and chemical properties, making them interesting for data storage and photochromic materials. nih.govrsc.org

Overview of Research Trajectories for Nitrosyl chloride;ruthenium(3+);hydrate

Research on this compound, with the chemical formula Ru(NO)Cl3·xH2O, has followed several key trajectories. funcmater.comamericanelements.com It is recognized as an important precursor for the synthesis of a wide variety of other ruthenium nitrosyl complexes. rsc.org For example, it can be used in substitution reactions where the chloride ligands are replaced by other groups. rsc.org

The compound itself is a water-soluble, crystalline solid. funcmater.com It is often described as a chloro-bridged polymeric species, {μ-(Cl)2-[RuNO(Cl)2]}n, containing waters of hydration. nih.gov Its applications are primarily in catalysis and materials synthesis. funcmater.com It serves as a ruthenium source for creating electrocatalysts and as a precursor for synthesizing ruthenium nanoparticles. sigmaaldrich.com The synthesis of Ruthenium(III) nitrosyl nitrate (B79036), another important starting material, can be achieved from Ruthenium(III) nitrosyl chloride via the removal of chloride ions. google.com The continued investigation into the reactivity and applications of this compound drives progress in the development of new functional materials and catalytic systems. rsc.org

Data Tables

Table 1: Properties of this compound

| Property | Value |

| Chemical Formula | Ru(NO)Cl3·xH2O |

| CAS Number | 32535-76-5 funcmater.com |

| Appearance | Crystalline solid |

| Solubility | Soluble in water funcmater.com |

| Melting Point | 180°C funcmater.com |

| Primary Use | Precursor for other ruthenium compounds, Catalyst funcmater.com |

Properties

Molecular Formula |

ClH2NO2Ru+3 |

|---|---|

Molecular Weight |

184.5 g/mol |

IUPAC Name |

nitrosyl chloride;ruthenium(3+);hydrate |

InChI |

InChI=1S/ClNO.H2O.Ru/c1-2-3;;/h;1H2;/q;;+3 |

InChI Key |

XKTGKMXHQPHUOL-UHFFFAOYSA-N |

Canonical SMILES |

N(=O)Cl.O.[Ru+3] |

Origin of Product |

United States |

Advanced Structural Elucidation of Nitrosyl Chloride;ruthenium 3+ ;hydrate

X-ray Crystallography Studies of the Ruthenium Coordination Environment

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov While a definitive crystal structure for Ruthenium(III) nitrosyl chloride hydrate (B1144303) (Ru(NO)Cl₃·xH₂O) is not widely detailed, extensive crystallographic studies on closely related pentachloro nitrosyl ruthenate(II) anions, [Ru(NO)Cl₅]²⁻, and other aqua-chloro-nitrosyl species provide a clear and representative model of the coordination environment. nih.govresearchgate.net These studies consistently show a distorted octahedral geometry around the central ruthenium atom.

The bond between the ruthenium center and the nitrosyl (NO) ligand is a defining feature of these complexes. Crystallographic data reveal a characteristically short Ru-N bond and a nearly linear Ru-N-O arrangement. nih.govmdpi.com This geometry is typical for ruthenium nitrosyl complexes with the {Ru-NO}⁶ electronic configuration, which is best described as a ruthenium(II) center bonded to a NO⁺ cation. nih.govmdpi.com

In the well-characterized [Ru(NO)(Cl)₅]²⁻ anion, the Ru–N(O) bond distance is approximately 1.738 Å, and the Ru–N–O angle is 176.7°, indicating a strong, linear bond. nih.gov Data from EXAFS (Extended X-ray Absorption Fine Structure) and computational simulations on related nitrosyl complexes corroborate these findings, showing Ru-N(NO⁺) bond lengths of around 1.75 Å. nih.gov This short distance, compared to typical Ru-N single bonds, suggests significant multiple bond character arising from π-backbonding from the electron-rich metal d-orbitals to the π* orbitals of the NO⁺ ligand. mdpi.com

| Parameter | Value | Compound Studied |

|---|---|---|

| Ru–N Bond Length | 1.738(2) Å | [Ru(NO)(Cl)₅]²⁻ |

| N–O Bond Length | 1.131(3) Å | [Ru(NO)(Cl)₅]²⁻ |

| Ru–N–O Bond Angle | 176.7(5)° | [Ru(NO)(Cl)₅]²⁻ |

| Ru–NNO⁺ Bond Length (EXAFS) | ~1.75 Å | Related Nitrosyl Ruthenium Complex |

In the octahedral coordination sphere of nitrosyl ruthenium chlorides, the remaining positions are occupied by chloride (Cl⁻) and, in the case of the hydrate, water (H₂O) ligands. The Ru-Cl bond distances in related [RuNOCl₄L]⁻ anions typically range from 2.34 Å to 2.40 Å. mdpi.com In more complex structures such as mer-[RuNO(NH₃)₃(H₂O)Cl]²⁺, the Ru-Cl distance is found to be approximately 2.39 Å. researchgate.netresearchgate.net The geometry of the coordinated water molecule is as expected, with the oxygen atom directed toward the ruthenium center. These bond lengths are consistent with typical ruthenium(II)-chloride and ruthenium(II)-aqua bonds.

| Parameter | Value Range | Compound Type |

|---|---|---|

| Ru–Cl Bond Length | 2.34–2.40 Å | [RuNOCl₄L]⁻ type complexes |

| Ru–Cl Bond Length | ~2.39 Å | mer-[RuNO(NH₃)₃(H₂O)Cl]²⁺ |

Vibrational Spectroscopic Analysis for Ligand Identification

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a fundamental tool for characterizing chemical compounds by probing their molecular vibrations. For ruthenium nitrosyl complexes, this analysis is particularly effective for identifying and characterizing the nitrosyl ligand.

Infrared (IR) spectroscopy is highly sensitive to the stretching vibration of the N-O bond (ν(NO)) in the nitrosyl ligand. This vibration gives rise to a very strong and distinct absorption band in the IR spectrum. For complexes with the {Ru-NO}⁶ configuration, this band typically appears in the high-frequency region of 1820–1960 cm⁻¹. nih.gov This high stretching frequency, compared to that of free NO radical (approx. 1750 cm⁻¹), is considered definitive evidence for the formulation of the ligand as NO⁺. nih.gov

The precise frequency can be influenced by the other ligands attached to the ruthenium center. For example, various ruthenium nitrosyl complexes exhibit intense ν(NO) bands at 1940 cm⁻¹, 1930 cm⁻¹, 1872 cm⁻¹, and 1868 cm⁻¹. mdpi.comnih.gov The study of isotopically substituted compounds, such as with ¹⁵NO, confirms the assignment of this band, as the heavier isotope causes a predictable shift to a lower frequency. nih.govacs.org

| Compound Type | ν(NO) Frequency (cm⁻¹) |

|---|---|

| General {Ru-NO}⁶ Complexes | 1820–1960 |

| cis-[RuCl₂(bpy)₂(NO)] derivative | 1940 |

| cis-[RuCl(tu)(bpy)₂(NO)] derivative | 1930 |

| Na[RuNOCl₄L¹] | 1872 |

| Na[RuNOCl₄L²]·H₂O | 1868 |

Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric stretching vibrations of the complex are often more prominent in Raman spectra. For ruthenium nitrosyl complexes, the ν(NO) stretch is also Raman active and is observed as a strong band. In studies of ruthenium(III) nitrosyl nitrate (B79036) in solution, the ν(NO) band is identified around 1930 cm⁻¹. researchgate.net Additionally, the Ru-N stretching vibration, which is expected at a lower frequency, can be identified. Infrared studies have placed the ruthenium-nitrogen stretch in the range of 550-635 cm⁻¹, and this vibration is also accessible via Raman spectroscopy. researchgate.netresearchgate.net

Magnetic Resonance Spectroscopic Insights

Magnetic resonance spectroscopy, encompassing both Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR), provides profound insights into the molecular and electronic structure of ruthenium nitrosyl complexes. The choice of technique is fundamentally dictated by the electronic state of the ruthenium center. For "Nitrosyl chloride;ruthenium(3+);hydrate," which contains a paramagnetic Ru(III) center, these techniques offer complementary information regarding the ligands and the metal's coordination environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Related Diamagnetic Derivatives

The target compound, featuring a Ru(III) (d⁵ low-spin) metal center, is paramagnetic due to the presence of an unpaired electron. This intrinsic paramagnetism poses significant challenges for direct NMR spectroscopic analysis. The interaction between the unpaired electron and the nuclear spins leads to substantial broadening of NMR signals and large temperature-dependent chemical shift displacements known as hyperfine shifts. acs.orgnih.gov These effects often complicate spectral interpretation and the extraction of precise structural data.

To circumvent these issues, researchers frequently investigate structurally analogous, stable diamagnetic complexes. These typically contain ruthenium in its +2 oxidation state (Ru(II), d⁶ low-spin), which is NMR-active and yields sharp, well-resolved spectra. researchgate.netresearchgate.net Many ruthenium nitrosyl complexes are best described by the Enemark-Feltham notation as {RuNO}⁶, which corresponds to a diamagnetic Ru(II) center coordinated to an NO⁺ ligand. mdpi.com This approach allows for detailed characterization of the ligand framework, which can then be used to infer the structure of the paramagnetic analogue.

Both ¹H and ¹³C NMR spectroscopy are routinely employed to elucidate the constitution and stereochemistry of these diamagnetic derivatives. researchgate.netresearchgate.net For instance, the reduction of a paramagnetic Ru(III) complex to its diamagnetic Ru(II) counterpart results in a dramatic sharpening of the NMR resonances, confirming the change in the electronic ground state. The chemical shifts and coupling patterns in the resulting spectra provide definitive evidence for the coordination mode and symmetry of the ligands. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Diamagnetic Ruthenium Nitrosyl Derivatives.

| Compound | Solvent | Nucleus | Observed Chemical Shifts (δ, ppm) |

|---|---|---|---|

| cis-[Ru(NO)(bpy)₂(ImN)]³⁺ (a derivative) | Acetone-d₆ | ¹H | Aromatic/Imidazolyl Protons: 11.39 (s), 10.21 (s), 8.83 (d) |

| [Ru(CO)Cl(PPh₃)L] (L = Schiff base) | DMSO-d₆ | ¹H | Azomethine Proton (-CH=N-): Shifted downfield from 8.62 ppm in the free ligand upon coordination. |

| [Ru(CO)Cl(PPh₃)L] (L = Schiff base) | DMSO-d₆ | ¹³C | Azomethine Carbon (>C=N-): Shifted from 153 ppm in the free ligand, indicating coordination to the metal center. researchgate.net |

This table presents examples of NMR data for diamagnetic Ru(II) complexes, illustrating how chemical shifts of ligand nuclei are used to confirm coordination to the metal center. The specific values are highly sensitive to the ligand structure and solvent. epfl.chucla.edusigmaaldrich.com

Electron Paramagnetic Resonance (EPR) Spectroscopy of Paramagnetic Species

Electron Paramagnetic Resonance (EPR) spectroscopy is the premier technique for the direct investigation of paramagnetic species such as "this compound". acs.org This method selectively detects species with unpaired electrons, providing detailed information about the electronic structure and the immediate coordination environment of the paramagnetic metal center. libretexts.org

EPR spectra are characterized by two primary parameters: the g-factor and hyperfine coupling constants (A).

g-factor: This parameter is a measure of the interaction of the unpaired electron with the external magnetic field. For ruthenium complexes, the g-values are often anisotropic, meaning they differ along the x, y, and z molecular axes (gₓ, gᵧ, g₂). This anisotropy is highly sensitive to the geometry and symmetry of the ligand field around the Ru(III) ion. researchgate.netresearchgate.net

Hyperfine Coupling: This arises from the interaction of the electron spin with the magnetic moments of nearby nuclei, such as the nitrogen of the nitrosyl ligand (¹⁴N, I=1). The magnitude of the hyperfine coupling constant (A) provides a direct measure of the unpaired electron spin density on that nucleus, offering critical insights into the nature of the metal-ligand bond and the delocalization of the unpaired electron. nih.govresearchgate.netnih.gov

Studies on paramagnetic ruthenium nitrosyl complexes, which can be described as {RuNO}⁷ systems, often reveal their identity as Ru(II)-NO• radical species. For example, the one-electron reduction of a diamagnetic {RuNO}⁶ complex produces a paramagnetic species whose EPR spectrum can be thoroughly analyzed. Frozen-solution X-band EPR studies of such species have provided precise g-values and ¹⁴N hyperfine coupling constants, confirming the significant localization of the unpaired electron on the nitrosyl moiety.

Table 2: Illustrative EPR Spectroscopic Parameters for Paramagnetic Ruthenium Nitrosyl Species.

| Complex/Species | Conditions | g-values | Hyperfine Coupling Constants (A) |

|---|---|---|---|

| [Ru(Me₃ mdpi.comaneN₃)(L)(NO)]²⁺ ({RuNO}⁷) | Acetonitrile, 85 K | gₓ = 2.030, gᵧ = 1.993, g₂ = 1.880 | A(¹⁴N)ₓ = 11.0, A(¹⁴N)ᵧ = 30.4, A(¹⁴N)₂ = 3.9 (x 10⁻⁴ cm⁻¹) |

| General Ru(III) Complexes | Solid State, RT | Isotropic signals with g-values typically in the range of 1.99 - 2.3. | Not always resolved or reported. |

This table showcases typical EPR parameters obtained for paramagnetic ruthenium nitrosyl complexes. The anisotropic g and A values provide a detailed fingerprint of the electronic structure of the Ru-NO bond.

Electronic Structure, Bonding, and Reactivity Pathways

Molecular Orbital Theory Applied to Ruthenium-Nitrosyl Bonding

The bonding in ruthenium nitrosyl complexes, often classified under the Enemark-Feltham notation as {RuNO}⁶, is effectively described by molecular orbital (MO) theory. scribd.comnih.gov In this framework, the interaction is viewed as a combination of the d-orbitals of a ruthenium(II) center (a d⁶ configuration) and the orbitals of a positively charged nitrosyl ligand (NO⁺). nih.gov This model involves sigma (σ) donation from the nitrogen lone pair of the NO⁺ ligand to an empty d-orbital of the ruthenium center.

The strength and nature of this bond are reflected in key structural parameters.

| Parameter | Typical Value | Significance |

|---|---|---|

| Ru-N Bond Distance | ~1.73 - 1.75 Å | Shorter than a typical Ru-N single bond, indicating multiple bond character due to π back-donation. youtube.comnih.gov |

| N-O Bond Distance | ~1.14 - 1.15 Å | Slightly longer than in free NO⁺, consistent with the population of the NO π* orbitals via back-donation. nih.gov |

| Ru-N-O Bond Angle | ~175° - 180° | Near-linearity is characteristic of the {RuNO}⁶ configuration, where the nitrosyl ligand is formally considered NO⁺. nih.govyoutube.com |

Electron Density Distribution and Charge Analysis

The synergistic σ-donation and π-back-donation in the Ru-NO bond lead to a complex redistribution of electron density. While the formal oxidation state of ruthenium is often considered +2 in the {RuNO}⁶ framework (with an NO⁺ ligand), experimental and theoretical charge analyses provide a more detailed picture.

Studies employing techniques like X-ray charge density analysis and Density Functional Theory (DFT) calculations reveal a significant delocalization of charge. nih.govumn.edu The ruthenium center is typically found to have a positive charge that is considerably lower than its formal +2 or +3 oxidation state would imply. nih.gov Concurrently, the nitrosyl ligand, while formally NO⁺, carries a less positive or even a slightly negative charge due to the substantial dπ → π*(NO) back-donation. This withdrawal of electron density from the ruthenium center by the nitrosyl ligand is a defining characteristic of these complexes. scribd.com

Analysis of atomic basins and d-orbital populations indicates that the charge is distributed across the entire complex, with the chloride ligands also playing a role in stabilizing the electron-deficient metal center. The electron density is not localized on individual atoms but is shared throughout the coordination sphere, a feature that profoundly influences the molecule's reactivity. nih.govresearchgate.net

Redox Chemistry of the Ruthenium Center and Nitrosyl Ligand

The delocalized electronic structure of ruthenium nitrosyl complexes makes them amenable to a rich redox chemistry. Electron transfer events can be centered on the ruthenium metal, the nitrosyl ligand, or the molecular orbitals that encompass both.

Cyclic voltammetry (CV) is a powerful technique for probing the redox behavior of these complexes. For the parent anion, [Ru(NO)Cl₅]²⁻, voltammetric measurements in non-aqueous solvents like dichloromethane (B109758) reveal a reversible one-electron oxidation process. rsc.org This event is formally considered the oxidation of the ruthenium center from Ru(II) to Ru(III), transforming the {RuNO}⁶ species into a {RuNO}⁵ species.

However, the redox chemistry can be more complex. In many ruthenium nitrosyl complexes, the LUMO is predominantly NO π* in character, suggesting that reduction processes are often ligand-based. nih.gov CV studies of various ruthenium nitrosyl species show reduction potentials that are sensitive to the nature of the other ligands in the coordination sphere. For instance, the reduction of the {RuNO}⁶ moiety is often irreversible, indicating that the initial electron transfer is followed by chemical changes, such as ligand dissociation. nih.govresearchgate.net

Conversely, oxidation can be either metal- or ligand-centered. While the oxidation of [Ru(NO)Cl₅]²⁻ appears to be metal-centered, other {RuNO}⁶ complexes exhibit oxidation at the co-ligands, resulting in a {RuNO}⁶ complex with a ligand radical. rsc.orgnih.gov Irreversible oxidation processes observed at potentials between +1.2 V and +1.4 V (vs. a reference electrode) in some ruthenium nitrosyls are assigned to the oxidation of the {RuNO}⁶ group. nih.govmdpi.com

| Complex/Process | Redox Event | Typical Potential (V vs. ref.) | Solvent/Electrolyte | Reference |

|---|---|---|---|---|

| [Ru(NO)Cl₅]²⁻ | Ru(II)/Ru(III) Oxidation ({RuNO}⁶ → {RuNO}⁵) | Reversible | CH₂Cl₂ | rsc.org |

| Generic {RuNO}⁶ Complexes | Oxidation of (RuNO)³⁺ group | +1.2 to +1.4 | Acetonitrile | nih.govmdpi.com |

| [Ru(porphyrin)(NO)Cl] | 1-e⁻ Reduction ({RuNO}⁶ → {RuNO}⁷) | Irreversible | Tetrahydrofuran | researchgate.net |

Note: Specific potential values are highly dependent on the exact complex, solvent, electrolyte, and reference electrode used.

The electrochemical behavior is mirrored in the chemical reactivity of the complex. The nitrosyl ligand can be involved in both oxidation and reduction. For example, the conversion of a coordinated nitro ligand (NO₂⁻) to a nitrosyl ligand (NO⁺) in acidic media is a key synthetic route, representing a formal oxidation of the nitrogen center. rsc.orgresearchgate.net

Conversely, the reduction of {RuNO}⁶ complexes can lead to the formation of {RuNO}⁷ species. This reduction often results in a significant structural change, with the Ru-N-O angle bending from linear to approximately 136-140°. This bending is a direct consequence of the added electron occupying a π* orbital of the nitrosyl ligand. youtube.com

Ligand Substitution Dynamics and Mechanisms

Ligand substitution reactions are fundamental to the chemistry of ruthenium nitrosyl complexes, providing pathways for the synthesis of new derivatives. The strong trans-effect of the nitrosyl ligand plays a crucial role in these dynamics.

The chloride ligands in complexes like [Ru(NO)Cl₅]²⁻ can be replaced by other ligands. The kinetics of this exchange are strongly influenced by the ligand positioned trans to the nitrosyl group. The strong π-acceptor nature of the NO⁺ ligand labilizes the trans-positioned ligand, making it more susceptible to substitution. nih.gov

Studies on the substitution of chloride ligands in ruthenium nitrosyl complexes have shown that the reactions can proceed through various mechanisms, including associative, dissociative, or interchange pathways. dalalinstitute.com For example, the reaction of [Ru(NO)Cl₅]²⁻ with N-heterocycles in a coordinating solvent like dimethylformamide (DMF) proceeds via an initial solvent-assisted step. The solvent molecule first displaces the chloride ligand trans to the NO group, forming a key intermediate which then reacts with the incoming ligand. ssrn.com

The kinetics of chloride loss can also be initiated electrochemically. The one-electron reduction of some ruthenium nitrosyl chloride complexes leads to a rapid, diffusion-limited substitution of the chloride ligand. researchgate.netdntb.gov.ua This process is often reversible in the presence of excess chloride ions. The rate constants for these substitution reactions are highly dependent on the nature of the complex and the reaction conditions. researchgate.net The mechanism for ligand substitution in octahedral complexes is often complex, but the rate is frequently independent of the concentration of the entering ligand, suggesting a dissociative or interchange dissociative pathway is common. dalalinstitute.com

Water Ligand Lability and Substitution Pathways

In aqueous solutions, ruthenium nitrosyl chloride species can coordinate with water molecules, forming aqua complexes such as [Ru(NO)Clₓ(H₂O)y]ⁿ⁺. The lability of these coordinated water molecules is a key factor in the complex's reactivity. Under physiological conditions, chloride ligands can be substituted by water, and these resulting aqua-species can exhibit high affinity for other biological molecules. nih.gov

The mechanism of water ligand substitution in ruthenium complexes is influenced by the metal's oxidation state and the nature of the other ligands. For many ruthenium(II) complexes, aquation (the substitution of a ligand by water) proceeds through a concerted ligand interchange mechanism. nih.gov Theoretical studies on related ruthenium nitrosyl complexes, specifically the substitution between NO₂⁻ and H₂O, also support an associative interchange pathway. researchgate.net In this type of mechanism, the incoming ligand begins to form a bond with the metal center as the bond to the leaving ligand is broken, proceeding through a single transition state without a distinct intermediate.

Exchange Reactions with Other Incoming Ligands

The coordinated ligands in nitrosyl chloride;ruthenium(3+);hydrate (B1144303) are subject to exchange with a variety of other incoming ligands. In aqueous media, a common reaction is the substitution of a chloride ligand by a hydroxide (B78521) ligand, which can lead to a more stable species. For example, various cis and trans isomers of [R-tpyRuCl₂(NO)]⁺ (where tpy is terpyridine) convert to a single, stable trans(NO,OH) isomer in water. rsc.org

The kinetics of these substitution reactions are highly dependent on the electronic properties of the ligands involved. The rate of ligand substitution in a series of [RuII(terpy)(N^N)X]ⁿ⁺ complexes was found to increase as the π-acceptor properties of the bidentate N^N ligand decreased. frontiersin.org Ligands with strong π-acceptor character withdraw electron density from the Ru(II) center, increasing its electrophilicity and thus decreasing its reactivity toward substitution. frontiersin.org

Kinetic studies provide quantitative insight into these exchange processes. The general rate law for substitution often includes terms for both solvent-assisted and direct nucleophilic attack pathways. uci.edu The ability to tune the hydrolysis rates and ligand exchange kinetics by modifying the ancillary ligands is a key strategy in the design of ruthenium complexes for specific applications. nih.gov

Table 1: Selected Ligand Substitution Reactions in Ruthenium Nitrosyl Complexes

| Starting Complex Family | Incoming Ligand | Product Ligand | Solvent/Conditions | Observed Outcome | Reference |

| [Ru(NO)Clₓ]ⁿ⁻ | H₂O | OH₂ | Physiological conditions | Substitution of Cl⁻ for H₂O occurs. | nih.gov |

| cis/trans-[R-tpyRuCl₂(NO)]⁺ | H₂O | OH⁻ | Water | One chloride is substituted, forming a single trans(NO,OH) isomer. | rsc.org |

| [Ru(NO)(OH)(NO₂)₄]²⁻ | H₂O | OH₂ | Aqueous solution | Ligand exchange with NO₂⁻ proceeds via an associative interchange pathway. | researchgate.net |

| [RuII(terpy)(N^N)Cl]⁺ | H₂O | OH₂ | Aqueous solution | Rate of aquation depends on the π-acceptor properties of the N^N ligand. | frontiersin.org |

Photochemistry of Nitrosyl chloride;ruthenium(3+);hydrate

Ruthenium nitrosyl complexes are well-known for their photoactivity. nih.govrsc.org Exposure to light, typically in the ultraviolet (UV) or visible range, can induce the release of the coordinated nitrosyl (NO) ligand. nih.govlcc-toulouse.fr This photosensitivity arises from the accessibility of substitutionally active excited states upon irradiation. nih.gov The photochemical process involves the cleavage of the Ru-NO bond, which can be harnessed for controlled delivery of nitric oxide. lcc-toulouse.frresearchgate.net

Photoinduced Nitrosyl Release Mechanisms

The central event in the photochemistry of these complexes is the photo-induced cleavage of the Ru-NO bond. researchgate.net Upon absorption of a photon, the complex is promoted to an excited state, leading to the dissociation of nitric oxide, often followed by the coordination of a solvent molecule to the resulting ruthenium(III) center. lcc-toulouse.frresearchgate.net

[RuII(L)₅(NO)]ⁿ⁺ + hν → [RuIII(L)₅(solvent)]ⁿ⁺ + NO•

The efficiency of this process is quantified by the quantum yield (Φ), which represents the number of NO molecules released per photon absorbed. For the complex K₂[Ru(NO)Cl₅], the quantum yield for NO release is 0.06 upon irradiation with 355 nm light in an aqueous solution. nih.gov The related, likely polymeric, RuNOCl₃ releases NO much less efficiently, with a quantum yield nearly five times lower. nih.gov This suggests that the ligand environment significantly impacts the efficiency of photorelease, with a higher number of negatively charged chloride ligands appearing to improve the quantum yield. nih.gov

The mechanism of photorelease is believed to involve the population of a dπ(Ru) → π*(NO) metal-to-ligand charge-transfer (MLCT) excited state. nih.govrsc.org Furthermore, there is considerable evidence that transient linkage isomers, such as the isonitrosyl (Ru-ON) or side-on (Ru-η²-NO) forms, may act as intermediates in the pathway to NO dissociation. rsc.orgresearchgate.netrsc.orgrsc.org Laser flash photolysis studies on related ruthenium nitrosyl porphyrins have identified transient species formed by NO photolabilization that subsequently react with NO to reform the starting complex. cmu.edu

Table 2: Photochemical Properties of Selected Ruthenium Nitrosyl Chloride Complexes

| Complex | Irradiation Wavelength (nm) | Quantum Yield (Φ_NO) | Notes | Reference |

| K₂[Ru(NO)Cl₅] | 355 | 0.06 | Aqueous solution. | nih.gov |

| RuNOCl₃·xH₂O | 355 | ~0.012 | Aqueous solution; likely a polymeric species. | nih.gov |

| trans(NO,OH)-[R-tpyRu(Cl)(OH)(NO)]⁺ | 365 | 0.010 - 0.075 | Dependent on the R-tpy ligand. | rsc.org |

| [RuNO(Phen)(NO₂)₂OH] | 450 | 0.04 | Acetonitrile solution. | rsc.org |

Photophysical Processes and Excited State Dynamics

The photophysical processes of ruthenium nitrosyl complexes are dictated by their electronic structure. The absorption of light promotes the molecule to an electronic excited state. For many photoactive ruthenium nitrosyls, the key electronic transition responsible for NO release is the dπ(Ru) → π*(NO) MLCT transition, which typically occurs in the UV to blue region of the spectrum (300-450 nm). nih.gov The energy of this transition, and thus the wavelength of light required for photoactivation, can be tuned by altering the other ligands in the coordination sphere. nih.gov

Following excitation, the complex undergoes rapid relaxation processes. Flash photolysis studies on ruthenium nitrosyl porphyrins have shown the formation of transient photoproducts on a sub-millisecond timescale. cmu.edu These transients decay through pathways that are dependent on the concentration of nitric oxide in the solution. cmu.edu In other ruthenium polypyridyl complexes, femtosecond transient absorption spectroscopy has revealed the formation of final excited states within picoseconds or even faster, on the order of 80 femtoseconds. acs.org While the exact dynamics are specific to each complex, the general model involves rapid evolution from an initially populated excited state to a lower-energy, longer-lived state from which the chemical reaction (i.e., NO release) occurs. The study of these ultrafast dynamics is crucial for understanding the competition between radiative decay (phosphorescence), non-radiative decay, and the productive photochemical reaction that leads to NO release. acs.org

Catalytic Applications and Chemical Transformations Mediated by Nitrosyl Chloride;ruthenium 3+ ;hydrate

Catalysis in Organic Synthesis

The compound is primarily utilized as a precursor to generate highly active catalytic species for a range of organic reactions. Its derivatives have shown significant efficacy in hydrogenation, dehydrogenation, oxidation, and C-H activation processes.

Hydrogenation and Dehydrogenation Reactions

Complexes derived from ruthenium nitrosyl chloride are effective catalysts for both hydrogenation and dehydrogenation reactions, which are fundamental processes in organic synthesis and energy storage. A notable application is in the reversible interconversion of carbon dioxide (CO2) and formic acid (FA), a promising cycle for hydrogen storage. Bench-stable ruthenium-PNP nitrosyl complex salts, prepared from nitrosyl chloride;ruthenium(3+);hydrate (B1144303), are competent precatalysts for the hydrogenation of CO2 to formic acid and the subsequent dehydrogenation of formic acid back to CO2 and H2. ntu.edu.twnorthwestern.eduresearchgate.net

These catalytic systems operate efficiently in ionic liquids at low temperatures. ntu.edu.twnorthwestern.eduresearchgate.net For the hydrogenation of CO2, conversions of up to 94 mol% of formic acid have been achieved, with turnover numbers (TONs) reaching 1305. ntu.edu.twresearchgate.net The reverse reaction, the dehydrogenation of formic acid, also proceeds with high efficiency, affording conversions greater than 95% with a TON of 949 after 3 hours at 95 °C. ntu.edu.twresearchgate.net The robustness of this catalytic system is demonstrated by its ability to perform up to 10 reversible CO2 hydrogenation/FA dehydrogenation cycles before a loss of activity is observed. ntu.edu.twresearchgate.net

Table 1: Performance of Ruthenium-Nitrosyl Catalysts in CO2/Formic Acid Interconversion Data sourced from studies on ruthenium-PNP nitrosyl complex salts derived from Nitrosyl chloride;ruthenium(3+);hydrate.

| Reaction | Catalyst Loading (mol%) | Temperature (°C) | Pressure (bar) | Conversion (%) | Turnover Number (TON) |

| CO2 Hydrogenation | 0.05 | 60 | CO2/H2 (10:20) | 82 | up to 1305 |

| Formic Acid Dehydrogenation | 0.1 | 95 | N/A | >95 | 949 |

Furthermore, a novel family of ruthenium PNP nitrosyl complex salts ([RuPNP(Cl)2NO]X), synthesized from RuCl3NO·H2O, demonstrates high activity in the catalytic transfer hydrogenation of carbonyl compounds. rsc.org For ketones, these catalysts can achieve full conversion within 5 minutes at 90 °C. rsc.org The transfer hydrogenation of aldehydes has also been successfully demonstrated, although it requires higher temperatures and longer reaction times to reach full conversion. rsc.org

Table 2: Catalytic Transfer Hydrogenation of Carbonyls Data based on [RuPNP(Cl)2NO]X catalysts prepared from this compound.

| Substrate Type | Catalyst | Temperature (°C) | Time | Conversion (%) |

| Ketones (e.g., Acetophenone) | Ru-1 to Ru-4 | 90 | 5 min | up to 100 |

| Aldehydes | Ru-1, Ru-3 | 70 | 7 h | 100 |

Oxidation Processes

This compound and its derivatives act as precursors for catalysts in oxidation reactions. Ruthenium(II) nitrosyl complexes synthesized from Ru(NO)Cl3·xH2O and Schiff base ligands are used for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, using N-methylmorpholine-N-oxide as the oxidant. Another study notes that complexes such as Ru(NO)Cl3(PPh3)2 can be used for the oxidation of organic substrates, particularly the preferential oxidation of primary alcohols to aldehydes. These examples highlight the role of the title compound as a starting material for creating effective oxidation catalysts. researchgate.net

C-H Activation and Functionalization

Ruthenium complexes are increasingly recognized for their ability to catalyze C-H bond activation, a step-economical approach to synthesizing complex molecules. Research has shown that Ru(NO)Cl3·5H2O is an effective precatalyst for the direct oxidative alkenylation of arenes. goettingen-research-online.de In this process, which involves a twofold C–H bond functionalization, the ruthenium catalyst facilitates the coupling of arenes with olefins. goettingen-research-online.de It was observed that Ru(NO)Cl3·5H2O demonstrated essentially the same catalytic activity as other common ruthenium precursors like RuCl3·3H2O and [(η6-C6H6)RuCl2]2, producing styrene (B11656) derivatives in moderate yields. goettingen-research-online.de

Radical and Metathesis Reactions

The involvement of this compound in catalytic radical reactions has been noted in patent literature. Specifically, it is listed as a potential ruthenium salt component in anaerobically curable (meth)acrylate compositions, which cure via free-radical mechanisms. google.com In this context, the ruthenium compound can participate in the redox processes that initiate the radical polymerization.

Direct evidence for the use of this compound as a precursor for olefin metathesis catalysts is not prominent in the reviewed literature. While ruthenium complexes are central to olefin metathesis, these catalysts are typically well-defined carbene complexes prepared through specific synthetic routes. daneshyari.comacs.org

Reaction Mechanisms in Catalytic Cycles

Understanding the reaction mechanisms and identifying the active species are crucial for optimizing catalytic performance. For reactions involving precursors like this compound, the initially added compound is often not the true catalytic species.

Identification of Active Catalytic Species

In many catalytic applications, this compound or its simple derivatives function as "precatalysts" or "catalytic precursors." researchgate.netrsc.org For instance, ruthenium(II) nitrosyl complexes derived from Ru(NO)Cl3·xH2O and Schiff base ligands are described as efficient catalytic precursors for transfer hydrogenation reactions. researchgate.net Similarly, in the context of CO2 hydrogenation, bench-stable ruthenium-PNP nitrosyl complex salts are considered precatalysts that generate the active species under the reaction conditions. ntu.edu.twnorthwestern.eduresearchgate.net

The strong π-acidity and potential non-innocent behavior of the nitrosyl ligand are considered important features for catalysis. rsc.org The transformation of the precursor into the active catalyst may involve ligand substitution, reduction of the metal center, or interaction with co-catalysts or the solvent. A proposed catalytic cycle for NO2−/NO conversion involving a related ruthenium nitrosyl complex highlights the dynamic role the Ru-NO moiety can play in a catalytic process. sci-hub.se The precise identification of the active species often requires detailed mechanistic studies, including spectroscopic and kinetic analysis, under operando conditions.

Turnover Frequencies and Selectivity Studies

The efficacy of a catalyst is often measured by its turnover number (TON) and turnover frequency (TOF), which quantify the number of substrate molecules converted per catalyst molecule before deactivation and per unit of time, respectively. For catalysts derived from nitrosyl ruthenium complexes, these metrics are crucial in evaluating their performance in specific reactions.

Recent studies have highlighted the use of bench-stable ruthenium nitrosyl pincer complexes, including those with chloride counter-anions, in the reversible hydrogenation of carbon dioxide (CO₂) to formic acid (FA). chemrxiv.orgacs.orgnih.gov This reaction is significant for its potential in hydrogen storage and CO₂ utilization. nih.gov In these systems, high turnover numbers have been achieved. For instance, in the CO₂ hydrogenation process using ionic liquids as the medium, TONs of up to 1305 have been reported. chemrxiv.orgacs.orgnih.gov The reverse reaction, the dehydrogenation of formic acid, has also been shown to be efficient, with TONs reaching 949. chemrxiv.orgacs.orgnih.gov

These catalytic systems have demonstrated the ability to undergo multiple cycles of hydrogenation and dehydrogenation, indicating a degree of stability and reusability. chemrxiv.orgacs.orgnih.gov Research indicates that these ruthenium nitrosyl-based catalysts can facilitate up to 10 reversible CO₂ hydrogenation/FA dehydrogenation cycles before a significant loss of activity is observed. chemrxiv.orgacs.orgnih.gov

The selectivity of these catalysts is high for the intended transformations. The reaction conditions, including the choice of ionic liquid, catalyst loading, and gas pressures, have been optimized to maximize the yield of formic acid. nih.gov For example, using 1-ethyl-3-methylimidazolium (B1214524) acetate (B1210297) as the solvent, ruthenium nitrosyl complexes promoted the conversion of CO₂ to formic acid with yields up to 94 mol%. acs.orgnih.govresearchgate.net

| Reaction | Catalyst System | Max. Turnover Number (TON) | Conversion/Yield | Conditions |

|---|---|---|---|---|

| CO₂ Hydrogenation | Ruthenium-PNP nitrosyl complex salts | 1305 chemrxiv.orgacs.orgnih.gov | Up to 94 mol% FA/IL acs.orgnih.govresearchgate.net | Low temperature in ionic liquids chemrxiv.orgacs.orgnih.gov |

| Formic Acid Dehydrogenation | Ruthenium-PNP nitrosyl complex salts | 949 chemrxiv.orgacs.orgnih.gov | >95% conversion chemrxiv.orgacs.orgnih.gov | 95 °C, 3 hours chemrxiv.orgacs.orgnih.gov |

Role as a Precursor in Catalyst Synthesis

This compound serves as a versatile starting material, or precursor, for the synthesis of a variety of other ruthenium-based catalysts. Its utility stems from the reactivity of the ruthenium center and the ligands, which can be modified or substituted to create more complex and tailored catalytic structures.

One significant application is in the preparation of catalysts for ammonia (B1221849) synthesis. While ruthenium trichloride (B1173362) is a common, cheaper precursor, catalysts derived from it can retain chloride ions, which may negatively impact catalyst activity and pose a corrosion risk to equipment. google.com Ruthenium nitrosyl complexes, such as ruthenium nitrosyl nitrate (B79036) derived from chloride precursors, offer a pathway to chloride-free catalysts for this crucial industrial process. google.comgoogle.com The process can involve converting the chloride complex to a nitrate complex to avoid chlorine in the final catalyst. google.com These precursors are then typically supported on materials like activated carbon and promoted with alkali or alkaline earth metals to create the final, highly active catalyst. google.com

The compound is also a starting point for synthesizing various organometallic ruthenium nitrosyl complexes. researchgate.net For example, the reaction of Ru(NO)Cl₃ with thiolate ligands can produce dinuclear, hydroxido-bridged ruthenium nitrosyl thiolate complexes. rsc.org Similarly, it reacts with triphenylphosphine (B44618) to yield complexes like [Ru(NO)Cl₂(PPh₃)]₂. researchgate.net These derivative complexes are themselves subjects of catalytic research and may serve as models for understanding active sites in metalloenzymes or heterogeneous catalysts. rsc.org The synthesis of pincer-type ruthenium nitrosyl complexes, which have shown high efficiency in reactions like transfer hydrogenation and CO₂ hydrogenation, can also start from Ru(NO)Cl₃·xH₂O. nih.govdtu.dk

Furthermore, ruthenium nitrosyl precursors are used to create bimetallic catalysts. For instance, Ru(NO)(NO₃)₃, a related chloride-free precursor, has been used alongside ammonium (B1175870) perrhenate (B82622) to synthesize highly stable Ru-Re nanoparticles on γ-alumina supports, which are active in VOC oxidation. researchgate.net

Emerging Catalytic Applications

The field of catalysis is continually seeking novel applications for existing compounds, driven by goals such as sustainability, energy efficiency, and the synthesis of valuable chemicals. This compound and its derivatives are at the forefront of several emerging catalytic areas.

A prominent emerging application is in the context of a hydrogen economy, specifically in the reversible storage of hydrogen using the carbon dioxide/formic acid cycle. nih.gov As detailed previously, ruthenium nitrosyl pincer complexes have been identified as highly effective catalysts for both the hydrogenation of CO₂ to formic acid and the dehydrogenation of formic acid to release H₂ and CO₂. chemrxiv.orgacs.orgnih.gov This represents the first reported use of nitrosyl complexes for this reversible transformation, opening a new avenue for CO₂ valorization and hydrogen storage technologies. nih.gov The ability of these catalysts to operate under mild conditions and in non-volatile ionic liquids further enhances their appeal for green chemistry applications. nih.gov

Another area of growing interest is the synthesis of ammonia under milder conditions than the conventional Haber-Bosch process. thechemicalengineer.com Ruthenium-based catalysts are known to be more active at lower temperatures and pressures. thechemicalengineer.com The development of new ammonia synthesis catalysts from ruthenium nitrosyl precursors, particularly those designed to be chloride-free, is an active area of research aimed at improving efficiency and reducing the energy intensity of ammonia production. google.com Recent discoveries of ternary ruthenium complex hydrides for ammonia synthesis highlight the ongoing innovation in ruthenium catalysis, for which nitrosyl complexes can serve as foundational precursors. ammoniaenergy.org

Ruthenium nitrosyl complexes are also being investigated as molecular models for heterogeneous catalysts, particularly for systems where noble metals are dispersed on metal oxide supports. rsc.org Understanding the structure and reactivity of these discrete molecular complexes can provide valuable insights into the mechanisms of their solid-state counterparts.

Advanced Spectroscopic and Spectroelectrochemical Investigations

X-ray Absorption Spectroscopy (XAS) for Ruthenium Oxidation State and Coordination Geometry

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides detailed information about the local geometric and electronic structure of the absorbing atom. For ruthenium nitrosyl complexes, Ru K-edge or L-edge XAS can definitively characterize the oxidation state and the coordination environment of the ruthenium center.

The XANES region of the XAS spectrum is particularly sensitive to the oxidation state and coordination geometry of the absorbing atom. In studies of ruthenium nitrosyl complexes, the position of the absorption edge provides critical insight into the electronic density at the metal center.

Research on related polypyridinic ruthenium nitrosyl compounds has shown that the Ru K-edge energy is significantly influenced by the ligand environment. nih.gov The presence of the strongly π-accepting nitrosyl (NO⁺) ligand causes a noticeable shift of the absorption edge to higher energies compared to its precursor complexes. nih.gov This shift is indicative of the strong electron-withdrawing effect of the NO⁺ moiety, which increases the effective positive charge on the ruthenium atom. nih.gov

For Ru(NO)Cl₃, the ruthenium center is formally in the +3 oxidation state. XANES spectra of reference compounds like RuCl₃ and Ru(NO)(NO₃)₃ confirm that the edge position is a reliable indicator of the trivalent state. researchgate.netresearchgate.net The features of the XANES spectrum, such as the presence or absence of pre-edge peaks, can also offer information about the coordination geometry. For instance, the lack of pre-edge features in some ruthenium complexes suggests a centrosymmetric coordination environment. nih.gov Furthermore, analysis of the Ru L₃-edge is also highly sensitive to the oxidation state, with distinct spectral features differentiating Ru(II) and Ru(III) species. researchgate.net

Table 6.1: XANES Edge Energy Shifts in Ruthenium Complexes

| Compound Type | Key Ligand | Effect on Ru K-edge Energy | Rationale | Citation |

|---|---|---|---|---|

| Ruthenium Precursor | e.g., Cl⁻, bpy | Baseline | Reference electronic density | nih.gov |

| Ruthenium Nitrosyl | NO⁺ | Shift to higher energy | Strong electron-withdrawal by NO⁺ | nih.gov |

The EXAFS region of the spectrum contains information about the local atomic environment around the central ruthenium atom, including bond distances, coordination numbers, and the identity of neighboring atoms. By analyzing the oscillations in the EXAFS signal, precise structural parameters can be extracted.

While specific EXAFS data for solid Ru(NO)Cl₃·xH₂O is not extensively detailed in the available literature, analysis of closely related ruthenium nitrosyl and ruthenium chloride complexes provides a clear expectation of its structural parameters. For example, EXAFS studies on cis-[Ru(NO)(bpy)₂(L)]ⁿ⁺ complexes have determined the Ru-N bond length for the nitrosyl ligand to be approximately 1.75 Å. nih.gov This short distance is characteristic of the strong Ru-NO bond with significant π-backbonding. nih.gov

In studies of Ru(III) chloro-aqua species, the Ru-Cl bond distance was found to be consistently around 2.35 Å. jaea.go.jp This information allows for the construction of a detailed model of the first coordination sphere of the ruthenium atom in Nitrosyl chloride;ruthenium(3+);hydrate (B1144303).

Table 6.2: Typical Bond Lengths from EXAFS for Ruthenium Nitrosyl Chloride Species

| Bond | Typical Distance (Å) | Compound Class Studied | Citation |

|---|---|---|---|

| Ru-N(O) | ~1.75 | Ruthenium Nitrosyl Polypyridyls | nih.gov |

| Ru-Cl | ~2.35 | Ru(III) Chloro-aqua Complexes | jaea.go.jp |

| Ru-N(bpy) | 2.10 - 2.13 | Ruthenium Nitrosyl Polypyridyls | nih.gov |

Photoelectron Spectroscopy (PES) for Electronic Structure Elucidation

Photoelectron Spectroscopy (PES) is a surface-sensitive technique used to investigate the electronic structure and elemental composition of a material. By irradiating a sample with high-energy photons and measuring the kinetic energy of the emitted electrons, the binding energies of core and valence electrons can be determined.

XPS is a quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For ruthenium compounds, the binding energies of the Ru 3d and Ru 3p core levels are particularly diagnostic.

Studies on a range of ruthenium materials provide precise binding energy values characteristic of the Ru(III) oxidation state. researchgate.net For RuCl₃, a key reference material, the Ru 3d₅/₂ peak is observed at approximately 282.2 eV. researchgate.net The presence of the electron-withdrawing nitrosyl group in a related compound, Ru(NO)(NO₃)₃, shifts the Ru 3d₅/₂ binding energy to a higher value of 283.0 eV. researchgate.net This positive shift confirms the increased effective charge on the ruthenium center due to the NO⁺ ligand. Therefore, the Ru 3d₅/₂ peak for Ru(NO)Cl₃·xH₂O is expected to be in the range of 282-283 eV, reflecting its Ru(III) state. A significant challenge in analyzing the Ru 3d region is the overlap with the C 1s peak from adventitious carbon, making the Ru 3p region, though broader, a useful alternative for analysis. researchgate.netthermofisher.com

Table 6.3: Representative Ru 3d₅/₂ Binding Energies from XPS

| Compound | Ruthenium Oxidation State | Ru 3d₅/₂ Binding Energy (eV) | Citation |

|---|---|---|---|

| Ru metal | 0 | 280.2 | thermofisher.com |

| RuO₂ | +4 | 280.7 | thermofisher.com |

| RuCl₃ | +3 | 282.2 | researchgate.net |

| Ru(NO)(NO₃)₃ | +3 | 283.0 | researchgate.net |

Ultraviolet Photoelectron Spectroscopy (UPS) is a related technique that uses lower-energy ultraviolet radiation to probe the valence electronic structure of a material. It is particularly useful for studying molecular orbitals and the density of states near the Fermi level.

Detailed UPS studies specifically focused on Nitrosyl chloride;ruthenium(3+);hydrate are not prominently available in the scientific literature. Such investigations would be valuable for mapping the valence molecular orbitals, particularly those involved in the Ru-N-O bonding framework, and comparing them with theoretical calculations. nih.gov

Spectroelectrochemical Studies of Redox-Active Species

Spectroelectrochemistry combines electrochemical methods with spectroscopic techniques to provide in-situ characterization of electrochemically generated species. This is particularly insightful for ruthenium nitrosyl complexes, which exhibit rich redox behavior centered on the {RuNO} moiety.

Ruthenium nitrosyl complexes are typically described with the {RuNO}ⁿ notation, where 'n' is the sum of the metal d-electrons and the π* electrons of the NO ligand. The common stable form is {RuNO}⁶, which can be formally described as Ru(II)-NO⁺. This species can undergo a one-electron reduction to the paramagnetic {RuNO}⁷ state, formally Ru(II)-NO•. rsc.org

In-situ FT-IR spectroelectrochemistry is a powerful tool to monitor this process. The reduction of the {RuNO}⁶ core to {RuNO}⁷ leads to a dramatic and characteristic decrease in the N-O stretching frequency (ν(NO)). For instance, in one study, the ν(NO) shifted from 1898 cm⁻¹ in the {RuNO}⁶ state to 1616 cm⁻¹ in the {RuNO}⁷ state upon electrochemical reduction. rsc.org This large shift reflects the population of a π* orbital on the NO ligand, weakening the N-O bond.

Cyclic voltammetry studies on complexes like [Ru(NO)Cl₅]²⁻ and its derivatives show a reversible one-electron process corresponding to the {RuNO}⁶/{RuNO}⁷ couple. nih.govrsc.org In some cases, irreversible oxidation processes at higher potentials (e.g., 1.2–1.4 V) can be assigned to the oxidation of the (RuNO)³⁺ group. nih.gov UV-vis spectroelectrochemistry can also be employed to track changes in the electronic absorption bands as the oxidation state of the complex is altered, providing further information on the electronic structure of the redox-active species. nih.govnih.gov

Table 6.4: Spectroelectrochemical Data for Ruthenium Nitrosyl Complexes

| Redox Process | Technique | Key Spectroscopic Change | Interpretation | Citation |

|---|---|---|---|---|

| {RuNO}⁶ → {RuNO}⁷ | FT-IR Spectroelectrochemistry | ν(NO) shifts from ~1900 cm⁻¹ to ~1600 cm⁻¹ | Population of NO π* orbital, weakening of N-O bond | rsc.org |

| {RuNO}⁶ ↔ {RuNO}⁷ | Cyclic Voltammetry | Reversible wave at ~250 mV | One-electron reduction centered on the NO moiety | nih.gov |

| [Ru(NO)Cl₅]²⁻ → [Ru(NO)Cl₅]⁻ | Voltammetry | Reversible one-electron oxidation | Generation of a Ru(III) species | rsc.org |

Time-Resolved Spectroscopic Techniques for Reaction Intermediates

Time-resolved spectroscopic techniques are indispensable tools for elucidating the intricate mechanisms of photochemical reactions by directly observing the fleeting intermediates that are formed upon photoexcitation. In the study of nitrosyl chloride ruthenium(3+) hydrate and its closely related analogue, the pentachloronrosylruthenate(2-) ion, [Ru(NO)Cl₅]²⁻, these methods have provided profound insights into the ultrafast dynamics of nitric oxide (NO) release and the formation of metastable linkage isomers. Techniques such as femtosecond transient absorption spectroscopy and nanosecond laser flash photolysis allow for the tracking of excited states and transient species on timescales ranging from femtoseconds to milliseconds.

Upon absorption of a photon, the molecule is promoted to an excited electronic state. From this initial excited state, it can undergo a series of rapid relaxation processes, including internal conversion, intersystem crossing, and vibrational cooling, or it can undergo a chemical transformation such as ligand dissociation. Time-resolved spectroscopy monitors the changes in absorption or emission of the sample following excitation with a short pulse of light, providing a spectral and temporal fingerprint of the intermediates involved in the reaction pathway.

Ultrafast Dynamics and Nitric Oxide Photorelease

Femtosecond transient absorption spectroscopy has been instrumental in mapping the earliest events following photoexcitation of [Ru(NO)Cl₅]²⁻ in aqueous solution. These experiments reveal a complex cascade of excited-state relaxation processes that ultimately lead to the release of nitric oxide, a reaction of significant interest for potential photodynamic therapy applications.

The initial excitation populates higher-lying singlet excited states. From there, the system undergoes a series of rapid, radiationless transitions through various electronic states. The key steps in this ultrafast decay pathway have been identified and their lifetimes measured with high precision. The process begins with the relaxation from a second excited singlet state of πNO* character to the lowest triplet 3πNO* state within 100 femtoseconds, proceeding through a 1d-d intermediate state which has a lifetime of approximately 80 femtoseconds.

A significant finding from these ultrafast studies is that the actual release of the nitric oxide ligand is an extremely rapid event, occurring in less than 200 femtoseconds from higher excited states. This indicates that the dissociation is not occurring from the lowest-lying, thermally equilibrated excited state, but rather from a "hot" excited state before it has had time to fully relax. The lifetime of the lowest triplet state (3πNO*) is considerably longer, at 3.2 picoseconds, and this state is apparently inert with respect to NO release.

Vibrational coherences have also been observed in these femtosecond experiments. These oscillations in the transient absorption signal provide insights into the nuclear motions that accompany the electronic transitions and the dissociation process. The observed coherences are attributed to the Jahn-Teller effect in the 1πNO* state and the subsequent loss of nitric oxide, offering a glimpse into the nature of the reaction coordinate during the ultrafast excited-state dynamics.

Table 1: Ultrafast Excited-State Dynamics of [Ru(NO)Cl₅]²⁻

| Intermediate State/Process | Lifetime | Technique |

|---|---|---|

| 1d-d Intermediate State | ~ 80 fs | Femtosecond Transient Absorption |

| Relaxation to 3πNO* State | 100 fs | Femtosecond Transient Absorption |

| Nitric Oxide (NO) Release | < 200 fs | Femtosecond Transient Absorption |

| 3πNO* State | 3.2 ps | Femtosecond Transient Absorption |

Metastable Linkage Isomers as Reaction Intermediates

On longer timescales, following the initial ultrafast events, the formation of metastable reaction intermediates can be observed. In the case of [Ru(NO)Cl₅]²⁻, photoexcitation at low temperatures leads to the formation of two distinct nitrosyl linkage isomers, denoted as MSI and MSII. In the ground state (GS), the nitrosyl ligand is coordinated to the ruthenium center through the nitrogen atom (Ru-N-O). In the metastable isomers, the coordination mode is altered.

Infrared spectroscopy has been a key technique for identifying these isomers, as the N-O stretching frequency is highly sensitive to the coordination mode. MSI is characterized as the isonitrosyl isomer, where the ligand is bound through the oxygen atom (Ru-O-N). MSII is identified as a side-on bound isomer where both the nitrogen and oxygen atoms interact with the ruthenium center.

These metastable states can have remarkably long lifetimes at cryogenic temperatures, allowing for their characterization by various spectroscopic methods. The thermal stability of these isomers has been investigated, revealing that they revert to the ground state upon warming. The decay of MSI and MSII back to the ground state occurs at different temperatures, indicating different activation barriers for the reverse reaction. For [Ru(NO)Cl₅]²⁻, the thermal deactivation occurs at temperatures where MSI is more stable than MSII (TMSI > TMSII).

While transient absorption spectra in the UV-Vis region for these specific metastable isomers are not extensively detailed in the literature, the principles of nanosecond laser flash photolysis are widely applied to study such species in related ruthenium complexes. This technique involves exciting the sample with a nanosecond laser pulse and monitoring the subsequent changes in absorbance over microseconds to milliseconds. This allows for the characterization of the absorption spectra and decay kinetics of longer-lived intermediates, which would include the relaxation of any thermally accessible linkage isomers back to the ground state at higher temperatures.

Table 2: Properties of Metastable Linkage Isomers of [Ru(NO)Cl₅]²⁻

| Intermediate | Identity | Method of Detection | Key Property |

|---|---|---|---|

| MSI | Isonitrosyl (Ru-O-N) | Low-Temperature IR Spectroscopy | Thermally decays at a higher temperature than MSII |

| MSII | Side-on Nitrosyl | Low-Temperature IR Spectroscopy | Thermally decays at a lower temperature than MSI |

Computational and Theoretical Chemistry of Nitrosyl Chloride;ruthenium 3+ ;hydrate

Density Functional Theory (DFT) Calculations on Electronic Structure

Density Functional Theory (DFT) has become a central method for investigating the electronic properties of ruthenium nitrosyl complexes due to its favorable balance of computational cost and accuracy. researchgate.netnih.gov DFT studies have been instrumental in exploring the ground state electronic structure, which can be complex due to the presence of the redox-active ruthenium center and the non-innocent nitrosyl (NO) ligand. nih.gov The electronic structure is often described using the Enemark-Feltham notation, {RuNO}n, where 'n' is the sum of the metal d-electrons and the NO π* electrons. researchgate.netnih.govscribd.com For many ruthenium nitrosyl complexes, DFT calculations have been employed to understand the nature of the Ru-NO bond, which can have contributions from different canonical forms like [Ru(II)NO+], [Ru(III)NO], and [Ru(IV)NO-]. nih.gov

DFT calculations are also crucial for predicting redox potentials, which are key to the NO-releasing capabilities of these complexes. nih.govacs.org Research has shown that the accuracy of these predictions is highly dependent on the chosen DFT functional. For instance, studies on a series of trans-[Ru(NO)(L)(NH₃)₄]³⁺/²⁺ complexes found that the GGA functional BP86 yielded the best correlation with experimental data, with deviations below 200 mV. nih.govacs.org The inclusion of explicit solvent molecules in addition to a continuum solvent model was also identified as a significant factor in improving the accuracy of these calculations. nih.gov

Accurate prediction of molecular geometry is a fundamental capability of DFT. For ruthenium nitrosyl complexes, various computational models have been tested to find the best agreement with experimental data, such as those from X-ray crystallography. In one study on a related ruthenium nitrosyl complex, the B3LYP functional combined with the ECP28MDF effective core potential and the cc-pVDZ basis set was found to produce the smallest errors in the optimized geometry. nih.gov Another study utilized the B3LYP/LANL2DZ level of theory for geometry and bonding analysis. aun.edu.eg

These optimized geometries provide crucial data on bond lengths and angles, which are essential for understanding the bonding within the molecule. For instance, the Ru-NO bond length and angle are key indicators of the electronic distribution within the {RuNO} moiety. nih.gov DFT calculations on various ruthenium nitrosyl complexes have shown excellent correlation with experimental bond lengths determined through techniques like EXAFS, with deviations often less than 0.1 Å for Ru-Cl and Ru-N bonds. nih.gov The Ru-N(O) bond length is typically calculated to be around 1.75 Å, characteristic of a strong π-acceptor ligand. nih.gov

Vibrational frequency predictions from DFT calculations are used to interpret and assign experimental infrared (IR) spectra. The calculated frequency of the N-O stretching vibration (ν(NO)) is particularly important as it is sensitive to the electronic structure of the Ru-NO bond. Theoretical and experimental agreement in IR data analysis provides confidence in the chosen computational model. aun.edu.eg

| DFT Functional/Method | Application | Key Finding/Observation | Reference |

|---|---|---|---|

| B3LYP/ECP28MDF, cc-pVDZ | Geometry Optimization | Resulted in smaller errors for the geometry of a fac-[Ru(NO)Cl₂(cyclam-derivative)] complex. | nih.gov |

| B3LYP/LANL2DZ | Geometry and Bonding Analysis | Used for molecular geometry and Natural Bond Orbital (NBO) analysis of [RuCl₂(DMSO)₃(NO)]⁺. | aun.edu.eg |

| BP86 | Redox Potential Calculation | Showed the best correlation with experimental reduction potentials for trans-[Ru(NO)(L)(NH₃)₄]³⁺/²⁺ complexes, with deviations <200 mV. | nih.govacs.org |

Orbital analysis derived from DFT calculations provides a detailed picture of the bonding in ruthenium nitrosyl complexes. The interaction between ruthenium d-orbitals and the π* orbitals of the NO ligand is a key feature. scribd.com Frontier Molecular Orbital (FMO) analysis, in particular, helps in understanding the electronic transitions observed in UV-Vis spectra. For a series of trans-(Cl,Cl)-[Ru(R-Phtpy)(NO)Cl₂]⁺ complexes, DFT calculations revealed that the lowest energy transitions were of dominant HOMO → LUMO character. rsc.org The LUMOs were found to be strongly localized on the Ru-NO fragment, while the HOMOs were localized on the organic ligands. rsc.org

Natural Bond Orbital (NBO) analysis is another tool used to gain insights into the bonding between the ruthenium atom and its ligands. aun.edu.eg However, the Ru-NO bond often exhibits significant electron correlation effects that may not be fully captured by standard DFT approaches. nih.govscispace.com The bonding can be described as a combination of σ-donation from the nitrogen to the metal and π-back-donation from filled metal d-orbitals to the NO π* orbitals. scribd.com Computational data, including calculated NO bond lengths and Ru/NO charge ratios, have been used to assess the contributions of different resonance structures. nih.gov While some data may point towards a [Ru(III)NO] formulation, other metrics like bond angles might suggest a significant contribution from [Ru(II)NO⁺]. nih.gov This indicates that the true electronic structure is likely a weighted average of multiple canonical forms. nih.gov

Ab Initio Methods for High-Level Electronic Structure Determination

While DFT is widely used, high-level ab initio methods are sometimes required to accurately describe the complex electronic structure of the Ru-NO bond, which can exhibit strong static and dynamic electron correlation. nih.govscispace.com Methods like the Complete Active Space Self-Consistent Field (CASSCF) and Density-Matrix Renormalisation Group (DMRG) have been employed to unravel these correlation effects. nih.govscispace.com Such studies have shown that the Ru-NO π bonds possess both static and dynamic correlation, necessitating the use of multiconfigurational methods for an accurate description. nih.govscispace.com

These advanced calculations provide a more nuanced picture beyond simple formal oxidation states. For example, a CASSCF analysis of a ruthenium nitrosyl complex suggested that the electron configuration of ruthenium is best described as a superposition of Ru(II) and Ru(III) states, while the NO ligand is essentially electroneutral, contrary to the common [Ru(II)NO⁺] depiction. nih.govresearchgate.net

Furthermore, ab initio methods like multi-state CASPT2 (MS-CASPT2) are valuable for studying excited states and photochemical reaction pathways. ups-tlse.fr They can be used to verify mechanisms proposed by DFT studies, such as the exploration of potential energy surfaces for photoisomerization, and to determine pathways for intersystem crossing between different spin states. ups-tlse.fr

Molecular Dynamics Simulations of Ligand Exchange

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of ruthenium nitrosyl complexes in solution, particularly their hydration and ligand exchange processes. bohrium.comresearchgate.net Understanding the distribution of solvent molecules around the complex is key to comprehending its reactivity. bohrium.com Combining quantum mechanics (QM) with molecular mechanics (MM) in QM/MM approaches allows for the study of reactions in a condensed-phase environment. jaea.go.jp

These simulations have been used to investigate ligand substitution reactions, such as the exchange between a water molecule and other ligands in aqueous solution for complexes like [Ru(NO)(OH)(NO₂₎₃(H₂O)]⁻. bohrium.comjaea.go.jp Such studies support an associative interchange pathway for the substitution process. bohrium.com MD simulations have also been applied to photochemical processes, revealing that upon photoexcitation, events like intersystem crossing and the initiation of NO dissociation can occur on an ultrafast timescale of less than 100 femtoseconds. researchgate.net These processes are often accompanied by the bending of the NO ligand. researchgate.net

Computational Modeling of Reaction Mechanisms and Energy Profiles

Computational modeling is a powerful tool for mapping out the reaction mechanisms and associated energy profiles for processes involving ruthenium nitrosyl complexes. DFT calculations are frequently used to explore the potential energy surfaces of both ground and excited states to understand photochemical reactions like NO photorelease and linkage photoisomerization. ups-tlse.frrsc.org

For example, the mechanism of photoinduced linkage isomerism, where the NO ligand switches its coordination from the N-atom (nitrosyl, Ru-N-O) to the O-atom (isonitrosyl, Ru-O-N), has been investigated computationally. rsc.orgrsc.org These studies can identify transient intermediates, such as the side-on bonded MS2 state (Ru-η²-NO), and calculate the energy barriers between the ground state and these metastable isomers. rsc.org The calculated ground state potential energy surface can then be correlated with experimentally determined energies. rsc.org Computational studies have also been used to clarify acid-base equilibria, indicating the most favorable sites for deprotonation and showing how pH changes can modulate the electron density of the complex. nih.gov

| Process | Computational Method(s) | Key Insights | Reference |

|---|---|---|---|

| Photoisomerization/Photorelease | DFT, MS-CASPT2 | Exploration of singlet and triplet potential energy surfaces; identification of transient isomers (MS1, MS2); verification of reaction mechanisms. | rsc.orgups-tlse.frrsc.org |

| Ligand Exchange (e.g., NO₂⁻/H₂O) | QM/MM, MO theories with solvent models | Supports an associative interchange pathway; evaluates stability constants. | bohrium.comjaea.go.jp |

| Acid-Base Equilibria | DFT | Clarifies favorable deprotonation sites and the effect of pH on electron density. | nih.gov |

Future Research Directions and Potential Innovations

Development of Novel Synthetic Routes

Future research into the synthesis of nitrosyl chloride;ruthenium(3+);hydrate (B1144303) and related complexes will likely focus on developing more efficient, scalable, and environmentally benign methodologies. While traditional methods often rely on precursors that already contain the nitrosyl group, such as K₂[Ru(NO)Cl₅] or "RuNOCl₃·nH₂O", or the conversion of a coordinated nitrite (B80452) ligand, there is a growing interest in exploring alternative synthetic strategies. rsc.org One promising avenue is the direct reaction of hydrated ruthenium trichloride (B1173362) with nitrosyl chloride, a process that has been previously investigated. researchgate.net

A key objective will be to achieve greater control over the stereochemistry of the resulting complexes, as the arrangement of ligands around the ruthenium center can significantly influence the compound's reactivity and properties. For instance, methods for the stereospecific synthesis of cis-nitrosyl complexes have been developed and could be expanded to a wider range of compounds. researchgate.net Furthermore, the development of one-pot syntheses that minimize the number of reaction steps and purification procedures will be crucial for making these compounds more accessible for various applications.

Another area of innovation lies in the synthesis of derivatives of nitrosyl chloride;ruthenium(3+);hydrate through ligand substitution reactions. The chloride ligands can be replaced by a variety of other ligands, such as pyridines, to fine-tune the electronic and steric properties of the complex. rsc.org Research into novel methods for these substitution reactions, including the use of microwave-assisted synthesis or flow chemistry, could accelerate the discovery of new ruthenium nitrosyl complexes with tailored functionalities. A recently reported method for preparing solid ruthenium nitrosyl nitrate (B79036) involves an intermediate of ruthenium nitrosyl chloride, showcasing the potential for this compound as a versatile precursor. google.comgoogle.com

The table below summarizes some of the key precursors and intermediates in the synthesis of ruthenium nitrosyl complexes.

| Precursor/Intermediate | Synthetic Role |

| Hydrated ruthenium trichloride | Starting material for reaction with nitrosylating agents. researchgate.net |

| K₂[Ru(NO)Cl₅] | A common precursor that already contains the nitrosyl group. rsc.org |

| "RuNOCl₃·nH₂O" | Another readily available nitrosyl-containing starting material. rsc.org |

| Ruthenium nitrosyl chloride | An intermediate in the synthesis of other ruthenium nitrosyl compounds, such as ruthenium nitrosyl nitrate. google.comgoogle.com |

| cis-[Ru(NH₃)₄X₂]ᵐ⁺ | Precursors for the stereospecific synthesis of cis-nitrosyl complexes via direct reaction with NO. researchgate.net |

Exploration of New Catalytic Paradigms

The catalytic potential of ruthenium nitrosyl complexes, including this compound, is a rapidly expanding field of research. The unique electronic properties of the nitrosyl ligand, which can act as a strong π-acceptor and a non-innocent ligand, offer exciting opportunities for the design of novel catalysts. nih.gov Future investigations will likely focus on harnessing these properties to develop new catalytic paradigms for a wide range of chemical transformations.

One area of significant interest is the application of ruthenium nitrosyl-based catalysts in sustainable chemistry. For example, ruthenium-pincer nitrosyl complexes have demonstrated remarkable activity as catalysts for the reversible hydrogenation of carbon dioxide to formic acid, a process with significant implications for carbon capture and utilization, as well as hydrogen storage. nih.gov Further research could explore the use of this compound as a precursor for developing even more efficient and robust catalysts for these and other important reactions, such as the dehydrogenation of formic acid. nih.gov

The development of air-stable and highly reactive ruthenium catalysts is another key research direction that will impact the future of ruthenium nitrosyl catalysis. manchester.ac.ukinnovationnewsnetwork.com By designing ligands that protect the ruthenium center from degradation while maintaining high catalytic activity, it may be possible to develop practical and user-friendly catalysts based on this compound for a variety of organic syntheses. manchester.ac.ukinnovationnewsnetwork.com This would make ruthenium catalysis more accessible to a broader range of researchers and industrial applications. manchester.ac.ukinnovationnewsnetwork.com The versatility of such new catalysts could lead to the discovery of entirely new chemical reactions. manchester.ac.uk

The table below highlights some of the emerging catalytic applications of ruthenium nitrosyl complexes.

| Catalytic Application | Key Features |

| CO₂ Hydrogenation | Reversible conversion of CO₂ to formic acid, relevant for carbon capture and hydrogen storage. nih.gov |

| Formic Acid Dehydrogenation | Release of H₂ from formic acid, important for hydrogen storage technologies. nih.gov |

| Organic Synthesis | Potential for a wide array of chemical transformations with the development of air-stable and highly reactive catalysts. manchester.ac.ukinnovationnewsnetwork.com |

Integration into Advanced Materials and Devices

The unique photophysical properties of ruthenium nitrosyl complexes, particularly their ability to undergo photoinduced linkage isomerization (PLI), make them highly promising candidates for integration into advanced materials and devices. rsc.orgrsc.org In PLI, irradiation with light can cause the nitrosyl ligand to switch its coordination mode from the nitrogen atom (Ru-NO) to the oxygen atom (Ru-ON) or a side-on configuration (Ru-η²-NO), leading to significant changes in the material's properties. rsc.orgrsc.org

Future research will focus on harnessing this phenomenon for applications in high-density data storage, where the different isomers can represent distinct binary states. rsc.orgrsc.org The development of materials based on this compound that exhibit stable and reversible PLI at room temperature is a key challenge that needs to be addressed. Another promising application is in the creation of photochromic materials, which change color in response to light. rsc.orgrsc.org These materials could be used in smart windows, optical filters, and sensors.